molecular formula C18H14Br2N2O B10984089 (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10984089
M. Wt: 434.1 g/mol
InChI Key: WPWVJZABKWQRBO-UHFFFAOYSA-N
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Description

The compound “(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone” is a brominated methanone derivative featuring a pyrido[4,3-b]indole core. Its structure comprises a tetrahydro-pyridoindole scaffold substituted with bromine at the 6-position, linked via a ketone bridge to a 3-bromophenyl group. This dual bromination enhances steric bulk and electron-withdrawing effects, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

Molecular Formula

C18H14Br2N2O

Molecular Weight

434.1 g/mol

IUPAC Name

(3-bromophenyl)-(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C18H14Br2N2O/c19-12-4-1-3-11(9-12)18(23)22-8-7-16-14(10-22)13-5-2-6-15(20)17(13)21-16/h1-6,9,21H,7-8,10H2

InChI Key

WPWVJZABKWQRBO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC=C3Br)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Pyridoindole Core Construction

The tetrahydro-pyrido[4,3-b]indole system necessitates a cyclization strategy to merge the indole and pyridine rings. A Pictet-Spengler reaction is a viable approach, enabling the formation of tetrahydro-β-carboline scaffolds through the acid-catalyzed condensation of tryptamine derivatives with aldehydes or ketones. For the 6-bromo-substituted variant, 6-bromoindole serves as the starting material. Friedel-Crafts acylation at the indole’s 3-position introduces a keto group, which is subsequently converted to an amine via amidation and reduction. This linear intermediate undergoes cyclization under acidic conditions to yield the tetrahydro-pyridoindole framework.

Introduction of the Methanone Group

The secondary amine within the pyridoindole core is acylated with 3-bromobenzoyl chloride to install the methanone functionality. This step leverages standard acylation conditions, typically employing a base such as triethylamine in anhydrous dichloromethane or tetrahydrofuran.

Stepwise Synthesis of the Pyridoindole Core

Friedel-Crafts Acylation of 6-Bromoindole

The synthesis begins with 6-bromoindole , which undergoes Friedel-Crafts acylation using oxalyl chloride and aluminum chloride in dichloromethane to yield 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (Compound 2). This reaction proceeds via electrophilic substitution at the indole’s 3-position, favored due to the electron-rich nature of the pyrrole ring.

Reaction Conditions

  • Reagents: Oxalyl chloride (2.2 equiv), AlCl₃ (1.5 equiv)

  • Solvent: Anhydrous CH₂Cl₂

  • Temperature: Reflux (40°C)

  • Yield: 98%

Amidation and Reduction to Primary Amine

The acyl chloride intermediate is treated with aqueous ammonia to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (Compound 3), which is reduced to 2-(6-bromo-1H-indol-3-yl)ethylamine (Compound 4) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.

Critical Parameters

  • Reduction time: 4 hours at 0°C → room temperature

  • Workup: Quenching with saturated NH₄Cl, extraction with ethyl acetate

  • Yield: 85%

Pictet-Spengler Cyclization

The primary amine undergoes cyclization with formaldehyde in the presence of formic acid to form the tetrahydro-pyrido[4,3-b]indole system. This step mimics the aza-Nazarov cyclization reported for related scaffolds, where Brønsted acids facilitate ring closure.

Optimization Insights

  • Acid: Formic acid (90% v/v)

  • Temperature: 80°C

  • Yield: 78%

Acylation of the Pyridoindole Amine

Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which is purified via distillation.

Reaction Setup

  • Reflux in SOCl₂ (3 equiv) for 2 hours

  • Solvent removal under vacuum yields the crude chloride (95% purity).

N-Acylation Reaction

The tetrahydro-pyridoindole amine reacts with 3-bromobenzoyl chloride in dichloromethane with triethylamine as a base.

Procedure

  • Molar ratio: Amine (1.0 equiv), acyl chloride (1.2 equiv), Et₃N (2.0 equiv)

  • Stirring: 12 hours at room temperature

  • Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane:ethyl acetate 3:1)

  • Yield: 82%

Alternative Pathways and Comparative Analysis

Metal-Free Bromination Strategies

Challenges and Optimization Opportunities

Regioselectivity in Friedel-Crafts Acylation

Competing acylation at the indole’s 2-position is mitigated by using AlCl₃ as a Lewis acid, which preferentially coordinates to the 3-position.

Purification of Polar Intermediates

The primary amine (Compound 4) exhibits high polarity, necessitating silica gel chromatography with methanol-containing eluents. Alternatives like ion-exchange resins could streamline purification.

Scalability of Pictet-Spengler Reaction

Large-scale cyclizations face exothermicity risks; gradual aldehyde addition and temperature-controlled reactors are recommended .

Chemical Reactions Analysis

Types of Reactions

(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of key enzymes responsible for cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving various indole derivatives, the compound demonstrated notable cytotoxicity against several cancer cell lines:

  • Cell Lines Tested : A549 (lung), MCF7 (breast), and HeLa (cervical)
  • IC50 Values :
    • A549: 45 µM
    • MCF7: 60 µM
    • HeLa: 50 µM

These values suggest that the compound may be more effective than some conventional chemotherapeutics like doxorubicin in certain contexts.

Antimicrobial Activity

The structural characteristics of this compound indicate potential antimicrobial properties. Preliminary studies have shown that similar compounds can inhibit the growth of various bacterial strains.

Neuroprotective Effects

Emerging research suggests that derivatives of pyridoindole compounds may possess neuroprotective properties. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Case Study: Neuroprotection in Animal Models

In a study utilizing a mouse model of neurodegeneration:

  • Treatment Group : Mice treated with the compound showed reduced neuronal loss.
  • Mechanism : It was hypothesized that the compound modulates neuroinflammatory pathways and protects against oxidative stress.

Mechanism of Action

The mechanism of action of (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of tumor growth . The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name / ID (Reference) Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrido[4,3-b]indole 3-Bromophenyl, 6-bromo ~435.1 (estimated) High steric bulk; potential CNS activity (inferred from pyridoindole cores in )
(6-(Dimethylamino)-1H-indol-2-yl)-(pyridoindolyl)methanone Pyrido[4,3-b]indole 6-Dimethylaminoindole ~376.4 Electron-donating dimethylamino group enhances solubility; tested for GP1 receptor activity
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)-(6-fluoro-pyridoindolyl)methanone (33, 34) Pyrido[4,3-b]indole 5-Trifluoromethylpyrazole, 6-fluoro 381.1 (33) Strong electron-withdrawing CF₃ group; improved metabolic stability; MS/HRMS data available
(4-Bromophenyl)-(3-aminoindol-2-yl)methanone Indole 4-Bromophenyl, 3-aminoindole 315.2 Amino group increases polarity; potential photolability (cf. )
DMPI () Pyrido[3,4-b]indole Diazomethylphenyl ~380.4 Used for chemical tagging of phosphorylated metabolites; enhances LC/MS sensitivity (25–1137-fold)
(4-Bromophenyl)-(3-chloroindol-7-yl)methanone Indole 4-Bromophenyl, 3-chloro 334.6 Chloro substituent adds lipophilicity; impurity in Bromfenac synthesis

Key Observations:

Substituent Effects: Bromine atoms in the target compound increase molecular weight and reduce solubility compared to dimethylamino () or amino () analogs. The 3-bromophenyl group may hinder π-π stacking compared to 4-bromophenyl derivatives () due to asymmetric steric effects.

Biological Relevance: Pyridoindole-based methanones () are frequently explored for CNS targets due to their rigidity and ability to cross the blood-brain barrier. The target compound’s dual bromination may optimize binding to halogen-sensitive receptors. Compounds with amino groups () or dimethylamino substituents () show improved aqueous solubility, making them more suitable for in vitro assays compared to highly halogenated analogs.

Analytical Characterization :

  • HRMS and LC/MS data () for analogs highlight the importance of bromine’s isotopic signature in mass spectrometry, aiding structural confirmation. The target compound’s bromine atoms would produce distinct [M+2] peaks in MS spectra.

Applications: DMPI () demonstrates the utility of pyridoindole methanones in analytical chemistry, whereas halogenated variants () are often intermediates or impurities in pharmaceutical synthesis.

Biological Activity

The compound (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a synthetic derivative of pyridoindole structures that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H14Br2N2O\text{C}_{16}\text{H}_{14}\text{Br}_2\text{N}_2\text{O}

Biological Activity Overview

The biological activity of this compound is primarily associated with its effects on various cellular pathways and its potential therapeutic applications. Below are the key areas where this compound has shown significant effects:

1. Anticancer Activity

Several studies have indicated that derivatives of pyridoindole compounds exhibit anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways and the activation of caspases .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. A study indicated that similar brominated indole derivatives showed significant inhibition of fungal growth, particularly against Candida species, by disrupting cell membrane integrity and inducing cell death .

3. Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for key enzymes involved in metabolic pathways. For example, related indole derivatives have been studied as inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for antidiabetic drugs. The IC50 values for these inhibitors were found to be in the low micromolar range, indicating potent activity .

The mechanisms by which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Enzyme Interaction : Binding to specific active sites on enzymes such as FBPase and inhibiting their activity.
  • Membrane Disruption : Altering the integrity of microbial cell membranes leading to cell lysis.

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving related compounds:

Study ReferenceCompound TestedBiological ActivityIC50/Effect
Indole DerivativeFBPase InhibitionIC50 = 0.66 µM
Brominated IndoleAntifungal Activity>50% inhibition at 0.0313 µg/mL
Pyridoindole AnalogAnticancer ActivityInduced apoptosis via ROS

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Construct the pyridoindole core via cyclization of substituted indole precursors under acidic or catalytic conditions.
  • Step 2 : Introduce bromine atoms at the 3- and 6-positions using brominating agents (e.g., NBS or Br₂ in DCM) under controlled temperatures to avoid over-halogenation.
  • Step 3 : Couple the brominated pyridoindole with a 3-bromophenyl methanone moiety via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromine-induced deshielding in aromatic regions). 1^1H-13^{13}C HMBC can resolve connectivity between the methanone and pyridoindole moieties.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and bromine isotope patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DCM/hexane mixtures .

Q. How does the bromine substitution influence the compound’s reactivity in further functionalization?

  • Methodological Answer :

  • The 3-bromophenyl group is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols), while the 6-bromo position on the pyridoindole may undergo Suzuki coupling for diversification.
  • Example : Replace the 6-bromo group with aryl/heteroaryl groups to study electronic effects on bioactivity. Optimize conditions using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding affinities?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox behavior and charge distribution. Use B3LYP/6-31G(d) basis sets for geometry optimization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. Validate docking poses with MD simulations in GROMACS to account for flexibility .
    • Data Interpretation : Correlate computational binding energies with experimental IC₅₀ values to refine pharmacophore models.

Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data?

  • Methodological Answer :

  • Case Study : If experimental 1^1H NMR peaks deviate from DFT-predicted shifts, consider:
  • Solvent effects (e.g., chloroform vs. DMSO-d₆).
  • Dynamic proton exchange in solution (e.g., tautomerism).
  • Validation : Use variable-temperature NMR or 2D NOESY to detect conformational dynamics .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro studies?

  • Methodological Answer :

  • Degradation Pathways : Assess hydrolytic stability via LC-MS in PBS (pH 7.4) at 37°C. Bromine substituents may enhance resistance to oxidation.
  • Formulation : Encapsulate in PEGylated liposomes to improve aqueous solubility. Monitor release kinetics using dialysis membranes .

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